2-Chloro-3-ethyl-7-methylquinoline is a halogenated heterocyclic compound with the molecular formula . This compound belongs to the quinoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. The specific structural features of 2-chloro-3-ethyl-7-methylquinoline, including the presence of chlorine and ethyl groups, contribute to its unique chemical reactivity and potential applications in medicinal chemistry .
The synthesis of 2-chloro-3-ethyl-7-methylquinoline typically involves several key steps:
The synthesis can be optimized for yield and purity through various techniques, including:
The use of continuous flow reactors in industrial settings may further enhance efficiency and scalability .
The molecular structure of 2-chloro-3-ethyl-7-methylquinoline features:
The compound's molecular weight is approximately 223.68 g/mol. The structural formula can be represented as follows:
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used techniques for structural elucidation. For instance, NMR spectra typically show distinct signals corresponding to the aromatic protons and aliphatic protons associated with the ethyl and methyl groups .
2-Chloro-3-ethyl-7-methylquinoline can undergo various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties or to create new compounds for further research.
The mechanism of action for 2-chloro-3-ethyl-7-methylquinoline involves its interaction with various biological targets:
These interactions suggest potential applications in cancer therapy and antimicrobial treatments.
Quantitative analyses such as boiling point, density, and refractive index are essential for characterizing this compound further. These properties influence its behavior in biological systems and during synthesis .
Scientific uses of 2-chloro-3-ethyl-7-methylquinoline include:
The quinoline nucleus—a bicyclic structure comprising fused benzene and pyridine rings—serves as a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile. This framework enables diverse non-covalent interactions (e.g., π-π stacking, hydrogen bonding, metal coordination) with biological targets, facilitating the design of kinase inhibitors, antimicrobials, and anticancer agents [10]. The strategic incorporation of substituents at specific positions fine-tunes electronic properties, lipophilicity, and target binding. For instance, halogens (e.g., chlorine at C-2/C-7) enhance electrophilicity and membrane permeability, while alkyl groups (e.g., ethyl at C-3, methyl at C-7) modulate steric bulk and metabolic stability [5] [9]. The 4-quinolone-3-carboxamide subclass exemplifies this adaptability, where the C-3 carboxamide group engages targets via hydrogen-bonding networks, enabling non-classical bioactivities beyond traditional antibiotic roles [10]. Such modifications position quinoline derivatives as critical tools in addressing drug resistance and selectivity challenges.
Table 1: Influence of Quinoline Substituent Positioning on Bioactivity
Position | Substituent | Biological Impact |
---|---|---|
C-2 | Chloro | Enhances electrophilicity; improves DNA/enzyme binding in antimicrobials [4] |
C-3 | Ethyl | Balances lipophilicity and steric bulk; optimizes pharmacokinetics [5] |
C-7 | Methyl/Chloro | Augments target affinity (e.g., Eg5 kinase, miRNA modulators) [3] [5] |
C-4 | Amino/Carboxamide | Enables hydrogen bonding; critical for kinase inhibition [10] |
Halogenated quinolines trace their origins to antimalarial agents like chloroquine. The discovery of nalidixic acid (a 4-quinolone) in 1962 as a byproduct of chloroquine synthesis marked a pivotal shift, revealing the scaffold’s antibacterial potential [10]. This spurred systematic exploration of halogen effects, particularly chlorine’s role:
The bioactivity of quinoline derivatives is exquisitely sensitive to substituent positioning. Compound 2-chloro-3-ethyl-7-methylquinoline (C12H12ClN, MW: 205.68) exemplifies this through three key dimensions:
Thus, the unique combination of C-2 chloro, C-3 ethyl, and C-7 methyl in 2-chloro-3-ethyl-7-methylquinoline creates a balanced profile for targeting sterically constrained enzymes.
Recent advances underscore halogenated quinolines as multifaceted therapeutic candidates:
Schiff Base Functionalization: Condensation of 7-chloro-4-aminoquinoline with aldehydes generated derivatives with dual anticancer/antimicrobial action [5] [9].
Bioactivity Innovations:
Table 2: Seminal Quinoline Bioactivity Studies (2020–2025)
Year | Compound Class | Key Target | Activity | Reference |
---|---|---|---|---|
2024 | 7-Chloro-4-aminoquinoline- Schiff bases | Eg5 kinase | IC50 = 0.28 μM (MCF-7 cells) | [5] |
2025 | Quinolone derivative 33 | TRBP (miRNA machinery) | GI50 = 13.52 μM (OVCAR-3) | [3] |
2025 | 4-Quinolone-3-carboxamides | Diverse (kinases, CB2) | Anticancer, antiviral, anti-fibrotic | [10] |
2024 | Pyrazolylvinylquinolines | P. aeruginosa | MIC50 = 0.019 mg/mL | [9] |
2025 | Quinoline kinase inhibitors | KSP, EGFR, RAF | Broad-spectrum anticancer | [7] |
These advances highlight 2-chloro-3-ethyl-7-methylquinoline as a promising template for future drug development, leveraging synergistic substituent effects for target-specific activity.
Table of Compounds Mentioned:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: